

# Commercial Suppliers and Technical Applications of Lauric Acid-d5: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lauric acid-d5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical applications of **Lauric acid-d5**, a deuterated form of lauric acid. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their work.

#### **Introduction to Lauric Acid-d5**

Lauric acid, a 12-carbon saturated fatty acid, plays a significant role in various biological processes and is a key component of many lipids. Its deuterated analogue, **Lauric acid-d5**, serves as a valuable tool in metabolic research, particularly in studies involving lipidomics and the tracing of fatty acid metabolism. The incorporation of deuterium atoms creates a heavier isotope of the molecule, which can be readily distinguished from its endogenous, non-labeled counterparts by mass spectrometry (MS). This property makes **Lauric acid-d5** an excellent internal standard for quantitative analysis and a tracer for metabolic flux studies.

## **Commercial Suppliers and Product Specifications**

While several suppliers offer deuterated forms of lauric acid, the availability of specifically **Lauric acid-d5** can be limited. A confirmed commercial supplier for **Lauric acid-d5** is MedchemExpress. For researchers requiring a readily available deuterated lauric acid with



comprehensive technical documentation, Lauric acid-d23 is a common alternative offered by suppliers such as Cayman Chemical and Cambridge Isotope Laboratories.

Below is a summary of technical specifications for commercially available deuterated lauric acid. Data for Lauric acid-d23 is provided as a representative example due to the availability of detailed certificates of analysis.

Table 1: Commercial Suppliers of Deuterated Lauric Acid

Product Name	Supplier	CAS Number	Additional Information
Lauric acid-d5	MedchemExpress	1219804-38-2	Deuterium labeled Lauric acid.[1]
Lauric acid-d23	Cayman Chemical	59154-43-7	Intended for use as an internal standard for the quantification of lauric acid by GC- or LC-MS.[2]
Lauric acid (D23, 98%)	Cambridge Isotope Laboratories	59154-43-7	Applications in lipidomics, metabolism, and metabolomics.[3]
Lauric Acid-d23	FB Reagents	59154-43-7	Deuterium enrichment of >98% D.[4]

Table 2: Representative Technical Specifications for Deuterated Lauric Acid (Lauric acid-d23)



Parameter	Specification	Supplier	Source
Chemical Formula	C12HD23O2	Cayman Chemical	[2]
Molecular Weight	223.5	Cayman Chemical	[2]
Chemical Purity	≥98% (Lauric Acid)	Cayman Chemical	[5]
Isotopic Enrichment	≥99% deuterated forms (d1-d23); ≤1% do	Cayman Chemical	[5]
Physical Form	Crystalline solid	Cayman Chemical	[5]
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). The solubility in ethanol and DMF is approximately 30 mg/ml and approximately 20 mg/ml in DMSO.	Cayman Chemical	[5]
Storage	-20°C	Cayman Chemical	[5]
Stability	≥ 4 years	Cayman Chemical	[2]

# **Key Applications and Experimental Protocols**

Deuterated lauric acid is primarily utilized as an internal standard in quantitative mass spectrometry-based lipidomics and as a tracer in metabolic labeling studies to investigate fatty acid metabolism and incorporation into complex lipids and proteins.

### Use as an Internal Standard in GC-MS Analysis

A common application of deuterated fatty acids is as internal standards for the accurate quantification of their endogenous counterparts in biological samples. The following is a generalized protocol for the analysis of fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), adapted from established methods.[6][7]



Experimental Protocol: Quantification of Lauric Acid using a Deuterated Internal Standard

- 1. Sample Preparation and Lipid Extraction:
- For cellular samples, lyse cells (e.g., ~0.5 million cells) by adding two volumes of methanol.
- For media or plasma samples, mix with one volume of methanol.
- Acidify the mixture to a final concentration of 25 mM HCl.
- Add a known amount of deuterated lauric acid internal standard (e.g., Lauric acid-d5).
- Extract the lipids by adding two total volumes of iso-octane, vortexing, and centrifuging to separate the layers.
- Pool the upper iso-octane layers.
- 2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Dry the extracted lipids under a stream of nitrogen or using a speedvac.
- To convert the fatty acids to their more volatile methyl esters, add 1 mL of hexane and vortex.
- Add 1 mL of saturated sodium chloride solution and vortex.
- Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a new vial.
- Dry the hexane extract with anhydrous sodium sulfate.
- 3. GC-MS Analysis:
- Inject the FAMEs solution into the GC-MS system.
- GC Conditions (Example):
  - Column: DB-225ms or similar polar capillary column.



Injection Volume: 1 μL.

Inlet Temperature: 250°C.

Oven Program: Start at 100°C, ramp to 220°C at 10°C/min, hold for 5 min.

MS Conditions (Example):

Ionization Mode: Electron Ionization (EI).

 Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of lauric acid methyl ester and its deuterated analogue.

4. Data Analysis:

 Create a standard curve by analyzing known concentrations of non-labeled lauric acid with a fixed concentration of the deuterated internal standard.

• Determine the concentration of endogenous lauric acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

#### **Metabolic Labeling Studies**

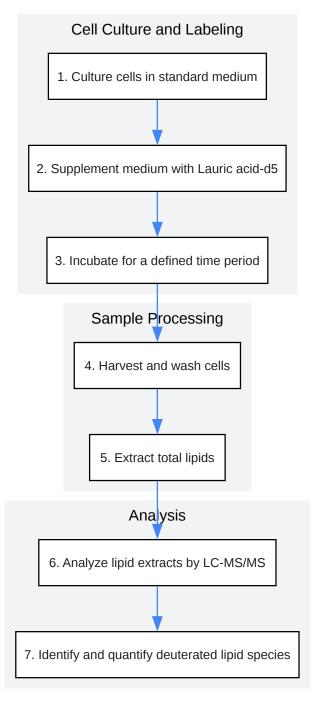
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules in living cells.[8] Lauric acid can be taken up by cells and incorporated into various lipids or undergo metabolic modifications such as elongation.[9]

Experimental Workflow: Tracing Lauric Acid Metabolism

The following diagram illustrates a typical workflow for a metabolic labeling experiment using **Lauric acid-d5**.



#### Workflow for Metabolic Labeling with Lauric Acid-d5



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Caption: A generalized workflow for tracing the metabolic fate of **Lauric acid-d5** in cultured cells.

# **Biological Pathways and Applications**

Lauric acid is known to be a substrate for protein acylation, a post-translational modification where fatty acids are covalently attached to proteins, influencing their localization and function.

[9] Deuterated lauric acid can be used to study the dynamics of this process. The following diagram illustrates the general pathway of lauric acid uptake and its subsequent metabolic fates, including incorporation into complex lipids and protein acylation.

Caption: A simplified diagram illustrating the cellular uptake and major metabolic pathways of **Lauric acid-d5**.

#### Conclusion

**Lauric acid-d5** and its deuterated analogues are indispensable tools for researchers in the fields of lipidomics, metabolic research, and drug development. Their use as internal standards ensures accurate quantification of endogenous lauric acid, while their application in metabolic labeling studies provides valuable insights into the dynamic processes of fatty acid metabolism and protein modification. This guide provides a foundational understanding of the commercial sources and technical applications of deuterated lauric acid to aid in the design and execution of robust scientific investigations.

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- To cite this document: BenchChem. [Commercial Suppliers and Technical Applications of Lauric Acid-d5: An In-depth Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057010#commercial-suppliers-of-lauric-acid-d5]

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